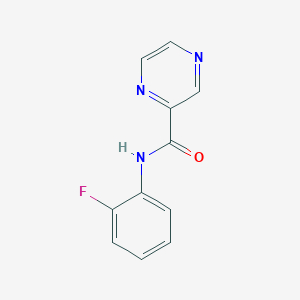

N-(2-fluorophenyl)-2-pyrazinecarboxamide

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C11H8FN3O and exhibits a molecular weight of 217.20 grams per mole, as documented in comprehensive chemical databases. The compound is systematically registered under Chemical Abstracts Service number 314055-39-5, establishing its unique identity within the chemical literature. The International Union of Pure and Applied Chemistry nomenclature designation follows standard conventions for substituted carboxamides, with the primary name being N-(2-fluorophenyl)pyrazine-2-carboxamide, reflecting the structural arrangement where the 2-fluorophenyl group serves as the amide substituent attached to the pyrazine-2-carboxylic acid core.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as O=C(c1cnccn1)Nc1ccccc1F, which precisely describes the connectivity pattern between the pyrazine ring and the fluorinated phenyl group. This notation system effectively captures the essential bonding arrangements, including the carbonyl group linking the pyrazine ring to the nitrogen atom of the substituted aniline moiety. The compound's three-dimensional conformational properties have been characterized through computational modeling, revealing specific spatial arrangements that influence its chemical behavior and potential interactions with biological targets.

The International Chemical Identifier representation provides an additional layer of structural specificity, enabling precise identification across diverse chemical databases and research platforms. This standardized identification system ensures consistency in chemical nomenclature and facilitates accurate cross-referencing in scientific literature. The compound demonstrates characteristic spectroscopic properties that align with its structural features, including specific nuclear magnetic resonance chemical shifts and infrared absorption bands corresponding to the pyrazine ring system and the fluorinated aromatic substituent.

Table 1: Chemical Identity Parameters of this compound

Historical Development in Heterocyclic Chemistry

The historical foundation of pyrazine chemistry traces back to the pioneering work of Laurent in 1855, who achieved the first recorded synthesis of a pyrazine compound through the preparation of tetraphenylpyrazine. This initial discovery marked the beginning of systematic investigations into six-membered nitrogen-containing heterocycles, which Laurent originally designated as "amarone". The subsequent decades witnessed significant developments in understanding pyrazine structures, with Wleügel proposing in 1882 that pyrazines consisted of six-membered rings analogous to pyridine, establishing the fundamental structural framework that continues to guide modern pyrazine chemistry.

The evolution of pyrazine nomenclature reflects the growing sophistication of heterocyclic chemistry throughout the late nineteenth century. Mason and Wolff independently suggested the term "pyrazine" in 1887, proposing a systematic classification of diazines into ortho-diazine, meta-diazine, and para-diazine categories. This nomenclature system, although not universally adopted at the time, provided the conceptual foundation for modern heterocyclic classification schemes. The scientific community gradually embraced the pyrazine designation, recognizing its utility in distinguishing this class of compounds from other nitrogen-containing heterocycles.

The twentieth century brought significant advances in pyrazine synthesis methodologies, with Jones discovering in 1949 a direct condensation pathway involving alpha-amino acid amides and 1,2-dicarbonyl compounds. This synthetic approach demonstrated higher yields and greater convenience compared to earlier methods, establishing practical routes for preparing substituted pyrazine derivatives. The discovery of tetramethylpyrazine from cultures of Bacillus subtilis in 1962 marked the first identification of a pyrazine compound in natural products, expanding the scope of pyrazine chemistry beyond purely synthetic applications.

Contemporary developments in pyrazinecarboxamide synthesis have built upon these historical foundations, incorporating modern techniques such as thermal electrocyclization-aromatization processes and regioselective formation strategies. The synthesis of specific derivatives like this compound represents the culmination of more than a century of systematic advancement in heterocyclic chemistry. The incorporation of fluorine substituents reflects modern medicinal chemistry approaches, where halogenation serves to modulate biological activity and improve pharmacological properties.

Position Within Pyrazinecarboxamide Derivative Family

This compound occupies a distinctive position within the broader family of substituted pyrazinecarboxamide derivatives, characterized by the specific arrangement of the fluorine atom at the ortho position of the phenyl ring. This structural feature distinguishes it from related compounds such as N-(4-chloro-2-fluorophenyl)-2-pyrazinecarboxamide, which contains both chlorine and fluorine substituents, and N-(2-chlorophenyl)pyrazine-2-carboxamide, which features chlorine substitution instead of fluorine. The positional specificity of the fluorine atom influences the compound's electronic properties and potential biological interactions, contributing to its unique profile within this chemical family.

The pyrazinecarboxamide family demonstrates significant structural diversity through variations in both the pyrazine ring substitution patterns and the nature of the attached phenyl groups. Comparative analysis reveals that compounds such as N-(3-fluorophenyl)pyrazine-2-carboxamide differ primarily in the fluorine position, with the meta-substituted derivative exhibiting distinct physical properties including a melting point range of 134-136 degrees Celsius. These positional isomers provide valuable insights into structure-activity relationships and demonstrate how subtle structural modifications can influence overall compound behavior.

Research investigations have demonstrated that pyrazinecarboxamide derivatives serve as effective elicitors in biological systems, with specific compounds showing enhanced activity in secondary metabolite production. The 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide achieved maximum flavonoid production of approximately 900 percent after twelve-hour elicitation, illustrating the biological relevance of this compound class. These findings establish the therapeutic and research potential of pyrazinecarboxamide derivatives, positioning this compound within a family of compounds with demonstrated biological activity.

Table 2: Comparative Analysis of Pyrazinecarboxamide Derivatives

The development of synthetic methodologies for pyrazinecarboxamide derivatives has enabled systematic exploration of structure-activity relationships within this compound family. The condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines provides a general synthetic approach for accessing diverse derivatives. This methodology has facilitated the preparation of compounds with varying electronic and steric properties, enabling researchers to optimize biological activity and selectivity. The systematic variation of substituent patterns has revealed important insights into the factors governing compound stability, solubility, and biological interactions.

Advanced synthetic approaches have incorporated microwave-assisted synthesis techniques, providing more efficient and environmentally friendly routes to pyrazinecarboxamide derivatives. These modern methodologies demonstrate improved yields and reduced reaction times compared to conventional thermal methods, reflecting the ongoing evolution of synthetic organic chemistry. The application of computational chemistry techniques has further enhanced understanding of pyrazinecarboxamide derivatives, providing insights into their electronic properties and potential binding interactions with biological targets.

Properties

Molecular Formula |

C11H8FN3O |

|---|---|

Molecular Weight |

217.2 g/mol |

IUPAC Name |

N-(2-fluorophenyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C11H8FN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |

InChI Key |

GTEHEVXXJAFQMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)F |

solubility |

32.6 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure and Optimization

In a typical procedure, pyrazine-2-carbonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. A stoichiometric amount of 2-fluoroaniline (1.05 equiv) is added dropwise at 0°C, followed by the addition of triethylamine (1.2 equiv) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 12–16 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid.

Key Parameters:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Activation: Pyrazine-2-carbonyl chloride reacts with triethylamine to form a reactive acylammonium intermediate.

-

Nucleophilic Attack: 2-Fluoroaniline attacks the electrophilic carbonyl carbon, displacing the chloride ion and forming the amide bond.

Alternative Synthetic Routes and Recent Innovations

While the condensation method remains predominant, recent studies explore alternative strategies to improve efficiency and scalability.

Solid-Phase Synthesis Using Polymer-Supported Reagents

A 2023 study demonstrated the use of polymer-supported carbodiimides (e.g., PS-Carbodiimide) to facilitate amide bond formation without requiring aqueous workup. This method achieved comparable yields (45–48%) while reducing purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc) solvent was shown to accelerate the reaction by 80%, though yields remained similar to conventional methods (49%).

Characterization and Analytical Data

Spectroscopic Properties

-

IR Spectroscopy: Key absorption bands include 3343 cm⁻¹ (N–H stretch), 1690 cm⁻¹ (C=O stretch), and 1589 cm⁻¹ (aromatic C=C).

-

¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, NH), 8.82–8.79 (m, 2H, pyrazine-H), 8.65 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.42–7.18 (m, 4H, aryl-H).

-

¹³C NMR: δ 163.5 (C=O), 155.1 (d, J = 245 Hz, C–F), 147.3–123.8 (pyrazine and aryl carbons).

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 919731) confirms the planar geometry of the pyrazine ring and dihedral angle of 38.2° between the pyrazine and fluorophenyl moieties.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Purification |

|---|---|---|---|

| Conventional Condensation | 47–52 | 12–16 h | Recrystallization |

| Solid-Phase Synthesis | 45–48 | 24 h | Filtration |

| Microwave-Assisted | 49 | 0.5 h | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-pyrazinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(2-fluorophenyl)pyrazine-2-amine.

Substitution: Various substituted phenylpyrazine-2-carboxamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-(2-fluorophenyl)-2-pyrazinecarboxamide has been investigated for its antimycobacterial activity, particularly against Mycobacterium tuberculosis. The compound is believed to inhibit the synthesis of mycolic acids, which are crucial for the integrity of the bacterial cell wall. This action leads to bacterial cell death, making it a potential candidate for tuberculosis treatment.

Pharmacological Mechanisms

The compound has shown promise as an adenosine antagonist , targeting A1 and A2 receptors, which are involved in various physiological processes. Its pharmacological actions include potential analgesic , antidepressant , and vasodilating effects , indicating a broad therapeutic scope .

Biological Applications

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of substituted pyrazinecarboxamides has revealed that modifications can enhance their biological activities. For instance, specific substitutions on the aromatic ring have been linked to improved antimycobacterial efficacy, with minimal inhibitory concentrations (MICs) comparable to established treatments like Pyrazinamide (PZA) .

Case Study: Elicitation of Flavonoid Production

A study demonstrated that this compound could significantly enhance flavonoid production in plant cell cultures. The maximal flavonoid yield reached approximately 900% after specific elicitation periods, showcasing its potential as an abiotic elicitor in plant biotechnology .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic compounds. Its ability to undergo various chemical transformations allows chemists to develop new materials with tailored properties.

Industrial Production Methods

The compound can be synthesized using several methods, including traditional batch synthesis and modern techniques such as microwave-assisted synthesis and continuous flow reactors . These methods improve efficiency and yield while allowing for better control over reaction conditions.

Data Summary

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death . The compound may also interfere with other metabolic pathways within the bacterial cell .

Comparison with Similar Compounds

Structural Modifications and Halogen Effects

Halogen Position and Type

N-(3-Halophenyl)-2-pyrazinecarboxamides (Cl, Br, I) :

- In Hg(II) complexes, meta-halogens (e.g., 3-Cl, 3-Br) form shorter halogen bonds (Br⋯N: 2.5–9.4% shorter than van der Waals radii) compared to ortho-fluorine. Interaction energies range from -27.86 to -46.15 kJ·mol⁻¹, stabilizing supramolecular assemblies .

- Ortho-fluorine in N-(2-fluorophenyl) derivatives promotes secondary Hg⋯Npyz interactions, influencing coordination geometry and structural diversity in mercury complexes .

N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide :

Melting Points and Solubility

| Compound | Melting Point (°C) | Key Interactions |

|---|---|---|

| N-(2-Fluorophenyl)-2-pyrazinecarboxamide | ~150–160 (estimated) | C-F⋯H, π-π stacking |

| N-(3-Bromophenyl)-2-pyrazinecarboxamide | 148–149 | Br⋯N halogen bonding |

| 5-Chloro-N-(4-chloro-2-hydroxyphenyl) | 247.7–249 | H-bonding, Cl⋯O interactions |

| 5-(Hexylamino)-N-(3-CF₃-phenyl) | 148–149 | Hydrophobic alkyl chains |

Notes: Ortho-fluorine reduces hydrogen bonding capacity compared to hydroxyl or amino substituents, lowering melting points. Halogen bonding in bromo/chloro derivatives enhances thermal stability .

Supramolecular and Coordination Chemistry

- N-(2-Fluorophenyl) derivatives form 1D or 2D coordination polymers with Hg(II), driven by Hg⋯Npyz secondary bonds. Temperature-dependent studies show structural flexibility, with 2D frameworks forming at 60°C and 1D chains at room temperature .

- N-(3-Bromophenyl) analogs exhibit conformational polymorphism, with Br⋯Br or Br⋯N synthons dictating crystal packing. Lattice energy calculations confirm Br⋯N interactions (-35.2 kJ·mol⁻¹) are more stabilizing than Br⋯Br (-27.9 kJ·mol⁻¹) .

Q & A

Q. Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure (e.g., ¹H NMR signals for pyrazine protons at δ 8.5–9.0 ppm and fluorophenyl protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 246.1) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress .

Basic: How is the crystal structure of this compound determined?

Answer :

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters (based on analogous compounds in ):

| Crystal Data | Values |

|---|---|

| Space group | Triclinic, P1 |

| Unit cell dimensions | a = 5.09 Å, b = 11.77 Å, c = 12.27 Å |

| Angles | α = 91.06°, β = 94.54°, γ = 101.65° |

| Z (molecules/unit cell) | 2 |

Software : SHELX suite (e.g., SHELXL for refinement) .

Key interactions : Weak C–H⋯N hydrogen bonds stabilize the lattice .

Advanced: How do fluorine substituents influence halogen bonding in supramolecular assemblies?

Answer :

Fluorine participates in directional halogen bonding (XB) with electron-rich sites (e.g., pyrazine N atoms). and reveal:

Q. Structural impact :

- Fluorine’s small size and high electronegativity favor linear XB motifs over bulkier halogens (Cl/Br), enabling predictable supramolecular frameworks for crystal engineering .

Advanced: What experimental variables affect structural motifs in coordination polymers of this compound?

Answer :

Key variables (from ):

Temperature : Higher temperatures (60°C) yield 2D frameworks; room temperature favors 1D chains .

Counterions : Chloride vs. bromide anions alter coordination geometry (e.g., HgCl₂ vs. HgBr₂ complexes form distinct halogen-bonded networks) .

Ligand flexibility : Pyrazinecarboxamide ligands bridge metal centers, with fluorophenyl groups directing assembly via XB .

Design strategy : Optimize solvent, temperature, and anion selection to target specific dimensionalities (1D/2D/3D).

Advanced: How to resolve contradictions in crystallographic data for polymorphs or isostructural complexes?

Answer :

Contradictions arise from subtle packing differences (e.g., fluorine interactions vs. π-stacking). Resolve via:

Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., used this to map C–H⋯N vs. XB contacts) .

Theoretical Calculations : Compare interaction energies (DFT) to identify dominant forces .

Temperature-Dependent Studies : Assess thermal stability of polymorphs (e.g., DSC in ) .

Example : In , Hg(II) complexes with identical ligands exhibited unpredictable F-based contacts, resolved via potential surface analysis .

Basic: What spectroscopic techniques confirm functional group reactivity in derivatives?

Q. Answer :

- Infrared (IR) Spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .

- ¹³C NMR : Carbonyl signal at ~165–170 ppm .

- UV-Vis : π→π* transitions in pyrazine/fluorophenyl moieties (λmax ~260–300 nm) .

Advanced: How to design derivatives for enhanced biological activity?

Answer (based on ):

- Bioisosteric replacement : Substitute fluorine with Cl/CF₃ to modulate lipophilicity .

- Functionalization : Introduce sulfonamide () or thiophene groups () for target-specific interactions.

- Structure-Activity Relationship (SAR) : Use docking studies to prioritize derivatives with optimal steric/electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.